2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that features a sulfanyl group attached to a fluorophenyl ring and an acetamide group linked to a methoxy-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-fluorothiophenol with 4-methoxy-2-nitroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the intermediate: Reacting 4-fluorothiophenol with an appropriate base to form the thiolate anion.
Nucleophilic substitution: The thiolate anion then reacts with 4-methoxy-2-nitroaniline to form the intermediate product.
Acylation: The intermediate is then acylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Modulating gene expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-fluorophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the presence of both a fluorophenyl and a methoxy-nitrophenyl group, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-22-11-4-7-13(14(8-11)18(20)21)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQCHFORHPSXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.